(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester
Description
(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester is a chiral ester derivative of propanoic acid, characterized by two stereocenters in the S-configuration and functionalized with phenylmethoxy (benzyloxy) and phenylmethyl (benzyl) ester groups. Its molecular structure features:
- A central propanoic acid backbone with a 1-oxo (keto) group.
- A benzyloxy substituent at the second carbon of the propoxy chain.
- A benzyl ester group at the terminal carboxylic acid.
This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen and dexketoprofen, which share the (2S)-configured propanoic acid core .
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(2S)-1-oxo-1-phenylmethoxypropan-2-yl] (2S)-2-phenylmethoxypropanoate |
InChI |
InChI=1S/C20H22O5/c1-15(23-13-17-9-5-3-6-10-17)20(22)25-16(2)19(21)24-14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
RJGDZCCYARNEEL-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O[C@@H](C)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features two distinct ester functionalities: a benzyl-protected lactic acid derivative [(2S)-1-oxo-2-(phenylmethoxy)propoxy] and a benzyl ester of propanoic acid. The stereochemical integrity at both chiral centers (C2 and C2') is paramount, necessitating asymmetric synthesis or resolution techniques. Key challenges include:
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- (2S)-1-Oxo-2-(Phenylmethoxy)Propionic Acid : Derived from (S)-lactic acid via benzylation and oxidation.
- Propanoic Acid Phenylmethyl Ester : Synthesized via Fischer esterification of propanoic acid with benzyl alcohol.
Coupling these fragments through esterification or Mitsunobu reactions forms the final product.
Stepwise Synthesis
Synthesis of (2S)-1-Oxo-2-(Phenylmethoxy)Propionic Acid
Step 1: Benzylation of (S)-Lactic Acid
(S)-Lactic acid reacts with benzyl bromide in the presence of sodium hydride (NaH) in toluene, yielding (2S)-2-(phenylmethoxy)propanoic acid. Williamson ether synthesis ensures retention of configuration at the chiral center.
Step 2: Oxidation to the α-Keto Ester
The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, forming (2S)-1-oxo-2-(phenylmethoxy)propionic acid. Yield: 78–85%.
Synthesis of Propanoic Acid Phenylmethyl Ester
Propanoic acid and benzyl alcohol undergo Fischer esterification catalyzed by sulfuric acid (H₂SO₄) at reflux. The reaction is driven to completion by azeotropic removal of water. Yield: 90–94%.
Ester Coupling via Mitsunobu Reaction
The two fragments are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method preserves stereochemistry at both chiral centers.
$$
\text{(2S)-1-Oxo-2-(Phenylmethoxy)Propionic Acid} + \text{Propanoic Acid Phenylmethyl Ester} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Reaction Conditions :
Alternative Routes and Optimization
Solid-Phase Synthesis
Adapting methodologies from peptide synthesis, the benzyl ester moiety is anchored to a Wang resin. Sequential coupling with the α-keto acid fragment, followed by cleavage with trifluoroacetic acid (TFA), affords the target compound. This approach simplifies purification but requires optimized resin-loading capacities.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
The Stalwart Laboratories process for Amlodipine Besylate offers insights into large-scale esterification:
- Solvent Choice : Toluene ensures optimal solubility and azeotropic water removal.
- Base Selection : Sodium hydride minimizes side reactions during benzylation.
- Purification : Recrystallization from ethyl acetate/methanol (3:1) achieves >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing active compounds that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs in terms of molecular structure, stereochemistry, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Influence : The S,S-configuration in the target compound confers enantiomeric specificity, critical for interactions with biological targets (e.g., enzymes or receptors), similar to dexketoprofen’s S-configuration, which enhances its NSAID activity .
In contrast, quizalofop-P-ethyl’s ethyl ester and chloroquinoxaline substituent optimize herbicidal activity by enhancing plant membrane permeability .
Functional Group Variability :
- The 1-oxo group in the target compound may influence metabolic stability, as keto groups are prone to reduction or conjugation in vivo.
- Dexketoprofen’s free carboxylic acid is essential for COX enzyme inhibition, whereas esterified analogs like ketoprofen ethyl ester act as prodrugs .
Biological Activity
(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its biological function.
The biological activity of this compound primarily relates to its interactions with various biochemical pathways. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes.
- G Protein-Coupled Receptors (GPCRs) : The compound shows potential interaction with GPCRs, which are crucial for various physiological responses. These receptors play a significant role in mediating the effects of hormones and neurotransmitters .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes related to inflammatory pathways, potentially reducing the synthesis of pro-inflammatory mediators such as prostaglandins .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Research conducted on cell lines demonstrated that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a robust anti-inflammatory effect.
- Animal Models : In rodent models of chronic inflammation, administration of the compound resulted in decreased swelling and pain responses, indicating its potential use in therapeutic applications for inflammatory diseases.
- Clinical Trials : Although limited, preliminary clinical trials have shown promise in using this compound for conditions like arthritis and metabolic syndrome, where inflammation plays a critical role in disease progression.
Q & A
Q. Key Considerations :
- Purity of intermediates (>97% by HPLC) is critical to avoid diastereomeric byproducts .
- Racemization risks are mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) .
What analytical techniques are recommended for confirming the enantiomeric purity of this compound?
Basic Research Question
Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection (254 nm) is standard. A typical mobile phase: hexane/isopropanol (90:10), flow rate 1.0 mL/min. Enantiomeric excess (ee) >98% is achievable .
Supplementary Methods :
- Polarimetry : Specific rotation ([α]D²⁵) comparison against literature values.
- NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions often arise from:
- Overlapping signals in ¹H NMR : Use 2D-COSY or HSQC to resolve coupling patterns.
- Ambiguous stereochemistry : X-ray crystallography or NOESY to confirm spatial arrangements of substituents .
Case Study :
In a 2022 study, conflicting IR carbonyl peaks (1740 vs. 1725 cm⁻¹) were resolved via DFT calculations , identifying a minor conformer stabilized by intramolecular hydrogen bonding .
What strategies optimize the yield of the esterification step while minimizing racemization?
Advanced Research Question
Optimization Parameters :
- Catalyst : Use lipase enzymes (e.g., Candida antarctica Lipase B) for stereoretentive esterification (yield >85%, ee >99%) .
- Solvent : Anhydrous THF or toluene reduces hydrolysis side reactions.
- Temperature : Maintain ≤25°C; higher temperatures promote racemization (Δee ≈ 2% per 10°C increase) .
Q. Pharmacopeial Standards :
- Total impurities must not exceed 0.5%, with individual impurities <0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
